molecular formula C17H16N2O3 B10955189 N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-4-nitrobenzamide

N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-4-nitrobenzamide

Cat. No.: B10955189
M. Wt: 296.32 g/mol
InChI Key: IVAKOAGFRMHMMM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-4-nitrobenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-4-nitrobenzamide typically involves the reaction of 2,3-dihydro-1H-indene with 3-methyl-4-nitrobenzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, where nucleophiles such as amines or thiols can replace the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild temperatures.

    Substitution: Amines, thiols, polar aprotic solvents, moderate temperatures.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, resulting in various biological effects. Additionally, the indane ring system may contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-4-nitrobenzamide is unique due to its specific combination of an indane ring system with a nitrobenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C17H16N2O3/c1-11-9-14(6-8-16(11)19(21)22)17(20)18-15-7-5-12-3-2-4-13(12)10-15/h5-10H,2-4H2,1H3,(H,18,20)

InChI Key

IVAKOAGFRMHMMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(CCC3)C=C2)[N+](=O)[O-]

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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